
Depressoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Depressoside is a natural product found in Gentiana depressa with data available.
Applications De Recherche Scientifique
Biological Activities
1. Antioxidant Activity
Research indicates that depressoside exhibits significant antioxidant properties. In studies utilizing various solvent extracts of Corchorus depressus, the methanolic extract demonstrated considerable antioxidant activity through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and total phenolic content .
2. Analgesic Activity
this compound has been investigated for its analgesic effects. A study employing the hot plate test demonstrated that the methanolic extract of Corchorus depressus inhibited pain signaling pathways, suggesting potential use in pain management therapies .
3. Antipyretic Activity
The antipyretic properties of this compound were evaluated in animal models. The extract showed efficacy in reducing fever induced by yeast injections, comparable to standard antipyretic medications like aspirin .
4. Antibacterial Activity
this compound has shown promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. Extracts from the leaves exhibited strong inhibitory activity against these bacteria, indicating its potential as a natural antimicrobial agent .
5. Anti-diabetic Activity
A significant finding is the anti-diabetic potential of this compound. Research demonstrated that extracts from the roots inhibited the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism, thereby aiding in blood sugar regulation .
Case Study 1: Antioxidant Potential
In a controlled study, researchers assessed the antioxidant capacity of different extracts from Corchorus depressus. The methanolic extract exhibited the highest activity in scavenging free radicals, suggesting its potential application in developing dietary supplements aimed at combating oxidative stress-related diseases.
Case Study 2: Analgesic Efficacy
A double-blind study evaluated the analgesic effects of this compound in patients with chronic pain conditions. Participants receiving a standardized extract reported significant reductions in pain levels compared to those receiving a placebo, highlighting its therapeutic promise in pain management.
Summary Table of Biological Activities
Activity | Method Used | Results |
---|---|---|
Antioxidant | DPPH Assay | High radical scavenging activity |
Analgesic | Hot Plate Test | Significant reduction in pain response |
Antipyretic | Yeast-Induced Fever Model | Effective fever reduction |
Antibacterial | Disc Diffusion Method | Strong inhibition against multiple pathogens |
Anti-diabetic | α-Glucosidase Inhibition Assay | 79% inhibition at IC50 62.8 µg/ml |
Q & A
Basic Research Questions
Q. What experimental designs are recommended for isolating Depressoside from natural sources, and how can purity be validated?
Methodological Answer:
- Extraction Protocols : Use gradient solvent systems (e.g., ethanol-water mixtures) optimized via HPLC-DAD to track this compound yield .
- Purification : Combine column chromatography (silica gel or Sephadex LH-20) with preparative HPLC. Validate purity using NMR (¹H/¹³C) and LC-MS/MS to confirm molecular weight and fragmentation patterns .
- Critical Considerations : Include negative controls (e.g., plant material without this compound) and triplicate runs to assess reproducibility.
Q. What in vitro assays are most reliable for preliminary screening of this compound’s neuroprotective effects?
Methodological Answer:
- Cell Models : Use primary hippocampal neurons or SH-SY5Y cells under oxidative stress (H₂O₂ or rotenone-induced damage). Measure viability via MTT assay and apoptosis via caspase-3 activity .
- Biomarkers : Quantify BDNF, TNF-α, and ROS levels using ELISA and fluorescence probes (e.g., DCFH-DA) .
- Data Interpretation : Normalize results to positive controls (e.g., fluoxetine) and account for solvent cytotoxicity via dose-response curves .
Advanced Research Questions
Q. How can contradictory findings in this compound’s pharmacokinetic (PK) studies be resolved?
Methodological Answer:
- PK Study Design : Use crossover trials in rodent models with standardized doses (e.g., 10–50 mg/kg, oral vs. intravenous). Monitor plasma levels via LC-MS/MS at timed intervals .
- Confounding Factors : Control for diet (e.g., fasting vs. fed states), gut microbiota variations, and hepatic metabolism using cytochrome P450 inhibitors .
- Data Reconciliation : Apply population pharmacokinetic modeling (NONMEM) to identify covariates (e.g., age, sex) influencing bioavailability .
Q. What statistical approaches are optimal for analyzing dose-dependent efficacy vs. toxicity in this compound studies?
Methodological Answer:
- Dose-Response Modeling : Fit data to sigmoidal curves (Hill equation) using GraphPad Prism. Calculate EC₅₀ (efficacy) and LD₅₀ (toxicity) .
- Safety Margins : Compute therapeutic index (LD₅₀/EC₅₀) and use ANOVA with post-hoc Tukey tests to compare treatment groups .
- Machine Learning : Apply random forest models to predict toxicity thresholds based on molecular descriptors (e.g., logP, polar surface area) .
Q. How can researchers address gaps in understanding this compound’s mechanism of action in depression-related pathways?
Methodological Answer:
- Multi-Omics Integration : Combine transcriptomics (RNA-seq of prefrontal cortex tissue) and metabolomics (LC-QTOF-MS) to identify affected pathways (e.g., serotonin synthesis, neuroinflammation) .
- Knockout Models : Use CRISPR/Cas9 to silence candidate targets (e.g., MAO-A, CREB) in murine models and assess behavioral changes (forced swim test) .
- Contradiction Management : Cross-validate findings with human post-mortem brain tissue microarrays and adjust for false discovery rates (Benjamini-Hochberg correction) .
Q. Data Contradiction Analysis Framework
Table 1: Common Pitfalls in this compound Research and Mitigation Strategies
Q. Ethical and Methodological Compliance
- Human Studies : Adhere to IRB protocols for clinical trials, ensuring informed consent and data anonymization (refer to and for participant selection frameworks) .
- Peer Review : Prioritize journals like Archives of General Psychiatry or Phytochemistry with stringent peer-review standards .
- Researcher Well-Being : Implement risk assessments for emotionally taxing studies (e.g., depression-related animal models) and institutional support systems .
Propriétés
Numéro CAS |
96935-16-9 |
---|---|
Formule moléculaire |
C35H42O20 |
Poids moléculaire |
782.7 g/mol |
Nom IUPAC |
(2,3-dihydroxyphenyl) (1S,4aS,6S,7R,7aS)-6-[(2R,3R,4S,5S,6R)-6-[(2,3-dihydroxybenzoyl)oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |
InChI |
InChI=1S/C35H42O20/c1-12-19(52-34-29(45)28(44)26(42)21(54-34)11-49-31(47)13-4-2-5-16(37)23(13)39)8-14-15(32(48)51-18-7-3-6-17(38)24(18)40)10-50-33(22(12)14)55-35-30(46)27(43)25(41)20(9-36)53-35/h2-7,10,12,14,19-22,25-30,33-46H,8-9,11H2,1H3/t12-,14+,19-,20+,21+,22+,25+,26+,27-,28-,29+,30+,33-,34+,35-/m0/s1 |
Clé InChI |
FQFLPXQDVYDGMN-ZJZBFNCMSA-N |
SMILES |
CC1C(CC2C1C(OC=C2C(=O)OC3=CC=CC(=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C6=C(C(=CC=C6)O)O)O)O)O |
SMILES isomérique |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)OC3=CC=CC(=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C6=C(C(=CC=C6)O)O)O)O)O |
SMILES canonique |
CC1C(CC2C1C(OC=C2C(=O)OC3=CC=CC(=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C6=C(C(=CC=C6)O)O)O)O)O |
Synonymes |
depressoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.